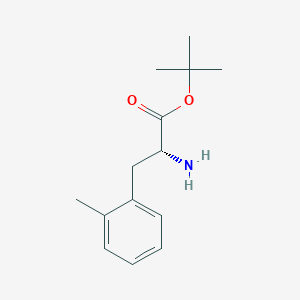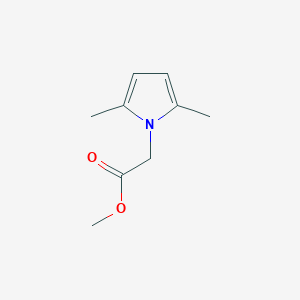
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide (DMNTHO) is a synthetic molecule that has been used as a research tool in laboratories for a wide range of scientific applications. DMNTHO is a small molecule that has a unique structure and is able to interact with biological molecules. It has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.
科学研究应用
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide has been used in a variety of scientific research applications, including drug design, protein folding and drug delivery. N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide has been used to study the effects of small molecules on proteins, as well as to investigate the mechanism of action of drugs. N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide has also been used to study the folding of proteins, as well as to investigate the mechanism of drug delivery.
作用机制
The mechanism of action of N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide is not fully understood, but it is believed to interact with biological molecules in a number of ways. N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide has been found to interact with amino acids, proteins, and cell membranes. It has also been found to interact with enzymes, which may explain its ability to modify the activity of certain proteins.
Biochemical and Physiological Effects
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, as well as to interact with cell membranes. It has also been found to affect the folding of proteins, and to interact with amino acids.
实验室实验的优点和局限性
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide has a number of advantages and limitations for laboratory experiments. One of the main advantages of N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide is its small size, which allows it to interact with a wide range of biological molecules. It also has a relatively low toxicity, which makes it safe to use in laboratory experiments. However, N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide is not very stable and can degrade quickly, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide. One potential direction is to investigate its use in drug design and drug delivery. Another potential direction is to investigate its use in protein folding and structure determination. Additionally, N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide could be used to study the effects of small molecules on biological systems, such as the nervous system and immune system. Finally, N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide could be used to investigate the mechanism of action of drugs, as well as to study the effects of drugs on the body.
合成方法
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide is synthesized using a multi-step process that involves the reaction of an aldehyde and an amine. The first step is the reaction of a formaldehyde molecule with an amine, which produces an imine. The imine is then reduced to an aldehyde using sodium borohydride. The aldehyde is then reacted with a thiol to produce the desired product, N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide.
属性
IUPAC Name |
O-(5,6,7,8-tetrahydronaphthalen-1-yl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-14(2)13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGAFZZPEPLAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

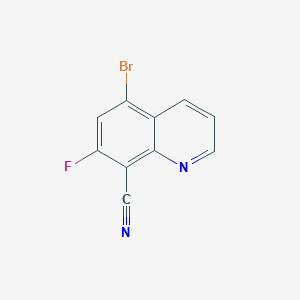
![N-Methoxy-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6602438.png)
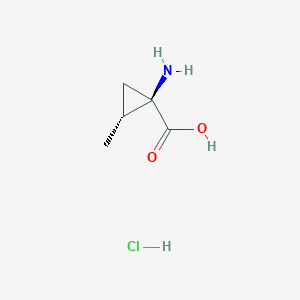
![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)

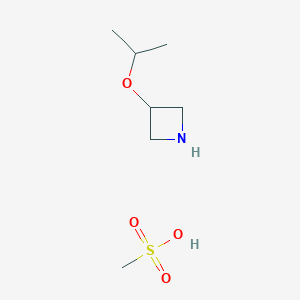
amine hydrochloride](/img/structure/B6602499.png)
![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)
